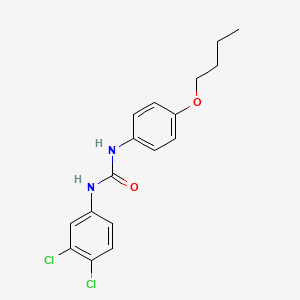
N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that is commonly used in agriculture to control weeds. It was first introduced in the 1950s and has been widely used ever since due to its effectiveness and low cost. In
Mechanism of Action
N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for converting light energy into chemical energy. This results in a disruption of the electron transport chain, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea has been shown to have a number of biochemical and physiological effects on plants. It can cause chlorosis, or yellowing of the leaves, as well as stunting of growth. In addition, N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea can also affect the reproductive capacity of plants, leading to reduced seed production.
Advantages and Limitations for Lab Experiments
N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea is a commonly used herbicide in laboratory experiments due to its low cost and effectiveness. It is also relatively easy to obtain and can be used in a variety of applications. However, there are limitations to its use, such as its potential toxicity to non-target organisms and its persistence in the environment.
Future Directions
There are a number of future directions for the study of N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea. One area of research could be to develop more environmentally friendly alternatives to N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea that are still effective at controlling weeds. Another area of research could be to explore the potential use of N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea in the treatment of certain cancers. Finally, more studies could be conducted to better understand the long-term effects of N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea on the environment and non-target organisms.
Conclusion:
In conclusion, N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea is a widely used herbicide with a number of potential applications in both agriculture and medicine. While it has been extensively studied for its herbicidal properties, there is still much to be learned about its potential use in the treatment of cancer and its long-term effects on the environment. As research in these areas continues, it is important to carefully consider the advantages and limitations of N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea and other herbicides in order to develop more sustainable and effective solutions for weed control.
Synthesis Methods
N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea can be synthesized through a reaction between 3,4-dichloroaniline and 4-butoxyphenyl isocyanate. The resulting product is then treated with phosgene to form N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea. This synthesis method is relatively simple and can be carried out on a large scale.
Scientific Research Applications
N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control weeds in crops such as cotton, soybeans, and sugarcane. In addition, N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea has also been studied for its potential use in the treatment of certain cancers. Research has shown that N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea inhibits the growth of cancer cells, making it a promising candidate for further study.
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-2-3-10-23-14-7-4-12(5-8-14)20-17(22)21-13-6-9-15(18)16(19)11-13/h4-9,11H,2-3,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONJENBEGBHYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(benzoylamino)-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5396912.png)
![5-ethyl-2-{1-[2-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5396916.png)
![1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5396926.png)
![N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5396927.png)
![2-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5396933.png)

![1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5396945.png)

![N-[4-(benzyloxy)phenyl]-2-iodobenzamide](/img/structure/B5396952.png)

![3-(4-chlorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5396973.png)
![5-isopropyl-N-(5-isoquinolinylmethyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5396979.png)
![4-[3-[(4-acetylphenyl)amino]-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B5396987.png)
![4-(4-hydroxy-3-methoxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5397002.png)